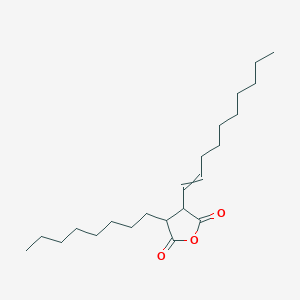
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione is an organic compound with a complex structure that includes an oxolane ring substituted with dec-1-en-1-yl and octyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione typically involves the reaction of dec-1-en-1-yl and octyl-substituted precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dec-1-en-1-yl group is introduced via a Heck reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles such as halides or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated pressure and temperature.
Substitution: Halides or amines in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer effects could involve the inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirodiclofen: A tetronic acid derivative with acaricidal properties.
L-tryptophan derivatives: Compounds like 1,1’-ethylidene-bis-L-tryptophan, which have been studied for their biological activities.
Uniqueness
3-(Dec-1-EN-1-YL)-4-octyloxolane-2,5-dione stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
111899-97-9 |
|---|---|
Molekularformel |
C22H38O3 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-dec-1-enyl-4-octyloxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-12-14-16-18-20-19(21(23)25-22(20)24)17-15-13-10-8-6-4-2/h16,18-20H,3-15,17H2,1-2H3 |
InChI-Schlüssel |
NEKUMNYFQWVSNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CC1C(C(=O)OC1=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


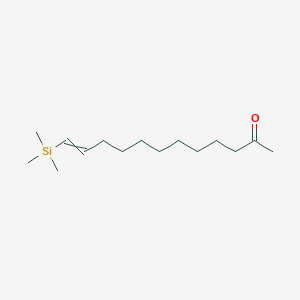
![2-[(4-tert-Butylcyclohexyl)oxy]ethan-1-ol](/img/structure/B14305163.png)

![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
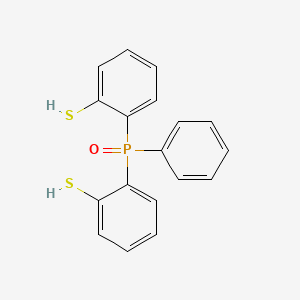
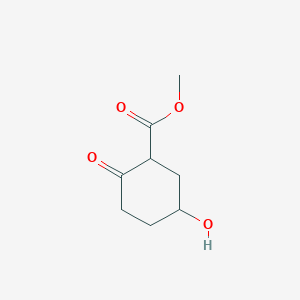
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
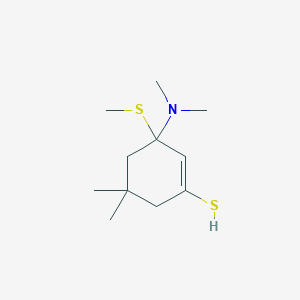

![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
